Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a pyridine ring and an azetidine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Scientific Research Applications
Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a complex organic compound. albicans .
Mode of Action
It is likely that it interacts with its target protein in a way that alters its function or activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 3-pyridin-2-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZILFWABRXAFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202301 |
Source
|
Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206446-39-1 |
Source
|
Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206446-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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